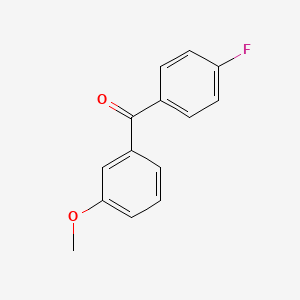

(2-Benzyl-1,3-thiazol-4-yl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

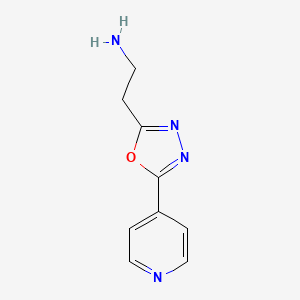

“(2-Benzyl-1,3-thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . The molecular weight of “(2-Benzyl-1,3-thiazol-4-yl)acetic acid” is 233.29 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung wurde bei der Entwicklung und Synthese neuer Entitäten mit potenziellen Antitumoreigenschaften verwendet. Studien haben gezeigt, dass bestimmte Derivate eine signifikante Zytotoxizität gegenüber verschiedenen menschlichen Tumorzelllinien aufweisen können .

Analgetische und entzündungshemmende Wirkungen

Einige Derivate dieser Verbindung haben bemerkenswerte analgetische und entzündungshemmende Wirkungen gezeigt, die bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente von Vorteil sein könnten .

Antibakterielle Aktivität

Der Thiazol-Kernstruktur, die in dieser Verbindung vorhanden ist, wird häufig wegen ihrer antimikrobiellen Eigenschaften untersucht. Neue Verbindungen, die aus Thiazolderivaten synthetisiert wurden, wurden auf ihre Wirksamkeit gegen eine Reihe von mikrobiellen Infektionen untersucht .

Arzneimittelforschung

Thiazolderivate werden aufgrund ihrer vielfältigen biologischen Aktivitäten häufig in der Arzneimittelforschung untersucht. Sie dienen als wichtige Bausteine bei der Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen .

Organische Synthese

In der organischen Chemie sind Thiazolderivate wertvolle Zwischenprodukte für die Konstruktion komplexerer Moleküle und tragen zum Fortschritt synthetischer Methoden bei .

Supramolekulare Chemie

Diese Verbindungen spielen eine Rolle in der supramolekularen Chemie, wo sie Wirt-Gast-Komplexe bilden können, was zum Verständnis molekularer Wechselwirkungen und Erkennungsprozesse beiträgt .

Wirkmechanismus

- Thiazoles can act through multiple mechanisms:

- Enzyme Inhibition : They may inhibit specific enzymes involved in disease pathways. For example, some thiazoles inhibit CHK1, CHK2 kinases, and h-sgk (human serum and glucocorticoid-dependent kinase), which play roles in cancer treatment .

- DNA Interaction : Certain thiazoles, like voreloxin, bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks and cell death .

Mode of Action

Biochemische Analyse

Biochemical Properties

(2-Benzyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including (2-Benzyl-1,3-thiazol-4-yl)acetic acid, have been shown to inhibit enzymes like dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacterial cells . This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .

Cellular Effects

(2-Benzyl-1,3-thiazol-4-yl)acetic acid affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic activity against human tumor cell lines, including prostate cancer cells . The compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of (2-Benzyl-1,3-thiazol-4-yl)acetic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The thiazole ring in the compound allows it to interact with nucleophilic sites on enzymes, leading to enzyme inhibition . Additionally, the compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Benzyl-1,3-thiazol-4-yl)acetic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that (2-Benzyl-1,3-thiazol-4-yl)acetic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of (2-Benzyl-1,3-thiazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

(2-Benzyl-1,3-thiazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered cellular metabolism .

Transport and Distribution

The transport and distribution of (2-Benzyl-1,3-thiazol-4-yl)acetic acid within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells can influence its activity and function .

Subcellular Localization

(2-Benzyl-1,3-thiazol-4-yl)acetic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

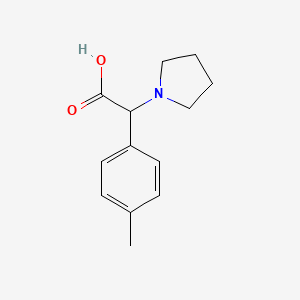

2-(2-benzyl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)7-10-8-16-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRCHAXRBQIJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858486-04-1 |

Source

|

| Record name | 2-(2-benzyl-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

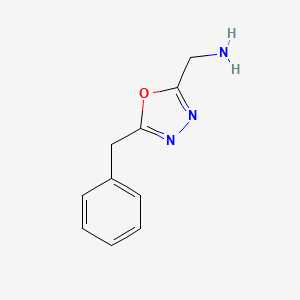

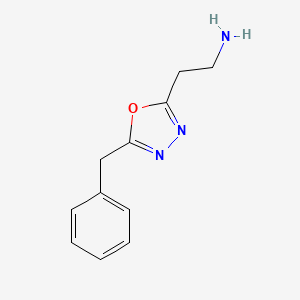

![2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine](/img/structure/B1325080.png)